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Compound Name:
hydrochloride

cat. No.: B15621255

Welcome to the technical support center for researchers, scientists, and drug development
professionals. This resource is designed to provide targeted troubleshooting guidance and
answers to frequently asked questions (FAQs) regarding low efficiency of PROTACS that utilize
thalidomide analogs to recruit the Cereblon (CRBN) E3 ubiquitin ligase.

Frequently Asked Questions (FAQs)

Q1: My thalidomide-based PROTAC shows minimal or no degradation of my target protein.
What are the initial troubleshooting steps?

Al: When a thalidomide-based PROTAC fails to induce target degradation, it is crucial to
systematically investigate the potential points of failure. The issue often lies within one of three
primary areas: the integrity of the PROTAC molecule itself, the biological context of the
experiment, or the formation of the crucial ternary complex.[1]

Initial checkpoints should include:

o Compound Integrity and Purity: Verify the chemical structure, purity (ideally >95%), and
stability of your PROTAC. Degradation of the compound during storage or in the
experimental medium can significantly impact its activity.[1]

o E3 Ligase Expression: Confirm that the cell line used in your assay expresses sufficient
levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide and its analogs.[1][2] Low
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or absent CRBN expression is a common cause of failure for this class of PROTACs.[1]

o Target Engagement: Ensure that your PROTAC can independently bind to both the target
protein and CRBN. This is referred to as binary engagement and is a prerequisite for ternary
complex formation.[1]

o The "Hook Effect": Be mindful of the "hook effect,” a phenomenon where high concentrations
of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-target
or PROTAC-CRBN) instead of the functional ternary complex, paradoxically reducing
degradation efficiency.[3][4][5][6] It is recommended to test a broad range of PROTAC
concentrations (e.g., from picomolar to high micromolar) to identify the optimal window for
degradation.[3][7]

Q2: How can | confirm if my PROTAC is entering the cells and engaging its intended targets?

A2: Poor cell permeability is a significant hurdle for PROTACSs due to their relatively large size
and complex structures, which often fall outside the typical parameters for orally bioavailable
drugs.[8][9] Several experimental approaches can be employed to assess cellular uptake and
target engagement:

o Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact
cells by measuring the change in thermal stability of the target protein upon ligand binding.

o NanoBRET™ Target Engagement Assay: This live-cell assay can quantify the binding affinity
of a PROTAC for its target protein and the E3 ligase, providing valuable information on
intracellular target engagement.[10][11][12] By comparing results in live versus
permeabilized cells, an "availability index" can be calculated to rank the intracellular
availability of different PROTACs.[10]

Q3: What is the "hook effect" and how can | determine if it is impacting my experiment?

A3: The "hook effect” is characterized by a bell-shaped or U-shaped dose-response curve in
PROTAC experiments, where the degradation of the target protein decreases at high PROTAC
concentrations.[3][4][5] This paradoxical phenomenon arises from the formation of
unproductive binary complexes at excessive PROTAC concentrations.[3][5] Instead of forming
the productive ternary complex (Target Protein-PROTAC-E3 Ligase), the PROTAC
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independently binds to either the target protein or the E3 ligase, preventing their proximity and
subsequent ubiquitination.[3][5]

To determine if the hook effect is influencing your results, it is essential to:

o Perform a Wide Dose-Response Experiment: Test a broad concentration range of your
PROTAC, spanning several orders of magnitude (e.g., 1 pM to 100 uM).[3] This will help to
fully characterize the dose-response curve and identify the optimal concentration for maximal
degradation (Dmax) and the concentration at which 50% of the target protein is degraded
(DC50).[3][4]

» Biophysical Assays: Directly measure the formation of the ternary complex at varying
PROTAC concentrations using techniques like Surface Plasmon Resonance (SPR),
Isothermal Titration Calorimetry (ITC), or Foérster Resonance Energy Transfer (FRET).[13]
[14]

Q4: What are the best practices for designing the linker in a thalidomide analog-based
PROTAC?

A4: The linker is a critical component of a PROTAC, connecting the target-binding ligand and
the E3 ligase ligand.[7][15][16][17] Its length, composition, and attachment points significantly
influence the PROTAC's efficacy by affecting the stability and geometry of the ternary complex.
[71[15][17][18]

Key considerations for linker design include:

o Length: The optimal linker length is target-dependent and must be empirically determined.
[17][19] A linker that is too short may prevent the formation of a stable ternary complex, while
a linker that is too long might not bring the target and E3 ligase into sufficient proximity for
efficient ubiquitin transfer.[19]

o Composition: The chemical makeup of the linker impacts the PROTAC's physicochemical
properties, such as solubility and cell permeability.[15][17] Polyethylene glycol (PEG) and
alkyl chains are common linker types.[15][17] PEG linkers can enhance solubility.[19]

o Attachment Points: The points at which the linker connects to the target and E3 ligase
ligands are crucial for the correct orientation of the proteins within the ternary complex.[17]

© 2025 BenchChem. All rights reserved. 3/15 Tech Support


https://www.benchchem.com/pdf/Technical_Support_Center_Minimizing_the_Hook_Effect_in_PROTAC_Experiments.pdf
https://www.researchgate.net/figure/Hook-effect-with-PROTAC-At-high-intracellular-PROTAC-concentration-binary-complexes-are_fig5_339053665
https://www.benchchem.com/pdf/Technical_Support_Center_Minimizing_the_Hook_Effect_in_PROTAC_Experiments.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Minimizing_the_Hook_Effect_in_PROTAC_Experiments.pdf
https://www.benchchem.com/pdf/Navigating_the_Hook_Effect_A_Technical_Support_Center_for_PROTAC_Researchers.pdf
https://www.researchgate.net/publication/378783850_Proximity_Biosensor_Assay_for_PROTAC_Ternary_Complex_Analysis
https://www.jove.com/t/65718/the-development-application-biophysical-assays-for-evaluating-ternary
https://www.computabio.com/protac-linker-design-and-optimization.html
https://ptc.bocsci.com/services/linker-design-and-optimization-services.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400730/
https://www.benchchem.com/pdf/Optimizing_PROTAC_Performance_A_Comparative_Guide_to_Linker_Selection.pdf
https://www.computabio.com/protac-linker-design-and-optimization.html
https://ptc.bocsci.com/services/linker-design-and-optimization-services.html
https://www.benchchem.com/pdf/Optimizing_PROTAC_Performance_A_Comparative_Guide_to_Linker_Selection.pdf
https://pubmed.ncbi.nlm.nih.gov/36046487/
https://www.benchchem.com/pdf/Optimizing_PROTAC_Performance_A_Comparative_Guide_to_Linker_Selection.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Thalidomide_Based_PROTACs.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Thalidomide_Based_PROTACs.pdf
https://ptc.bocsci.com/services/linker-design-and-optimization-services.html
https://www.benchchem.com/pdf/Optimizing_PROTAC_Performance_A_Comparative_Guide_to_Linker_Selection.pdf
https://ptc.bocsci.com/services/linker-design-and-optimization-services.html
https://www.benchchem.com/pdf/Optimizing_PROTAC_Performance_A_Comparative_Guide_to_Linker_Selection.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Thalidomide_Based_PROTACs.pdf
https://www.benchchem.com/pdf/Optimizing_PROTAC_Performance_A_Comparative_Guide_to_Linker_Selection.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Q5: How do | choose the most suitable thalidomide analog for my PROTAC?

A5: Thalidomide and its analogs, such as lenalidomide and pomalidomide, are commonly used
to recruit the CRBN E3 ligase.[2][20][21][22] The choice of analog can influence the PROTAC's
binding affinity for CRBN and its overall degradation efficiency.[23] Phenyl dihydrouracil
derivatives are another class of CRBN ligands that lack the chiral center present in thalidomide
and its analogs, thus avoiding potential issues with racemization during synthesis.[20]

When selecting a thalidomide analog, consider the following:
» Binding Affinity for CRBN: Different analogs exhibit varying affinities for CRBN.

» Potential for Off-Target Effects: Thalidomide and its analogs can induce the degradation of
"neosubstrates,” which are proteins not typically targeted by CRBN.[24][25][26] This can lead
to off-target effects. Modifications to the thalidomide scaffold, such as at the C5 position of
the phthalimide ring, can reduce the binding of neosubstrates.[24]

o Synthetic Accessibility: The ease of chemical modification and incorporation into the
PROTAC structure is a practical consideration.

Troubleshooting Guides
Guide to Assessing Ternary Complex Formation

A critical step in troubleshooting low PROTAC efficiency is to confirm the formation of a stable
and productive ternary complex.[11][27]

Problem: No or low target protein degradation is observed.

Possible Cause: Inefficient ternary complex formation. The PROTAC may not be effectively
bridging the target protein and CRBN.

Troubleshooting Steps:

e Optimize PROTAC Concentration: As discussed in the FAQs, high PROTAC concentrations
can lead to the "hook effect."[28] Perform a dose-response experiment with a wide
concentration range to find the optimal concentration for degradation.[28]
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e Assess Linker Length and Composition: The linker is a key determinant of ternary complex
stability.[28] Consider synthesizing and testing a library of PROTACs with varying linker
lengths and compositions.[16][28]

o Directly Measure Ternary Complex Formation: Employ biophysical assays to directly assess
the formation and stability of the ternary complex.

o Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques
can measure the binding kinetics and affinity of the PROTAC to both the target protein and
CRBN, as well as the formation of the ternary complex.[14]

o Isothermal Titration Calorimetry (ITC): ITC can determine the thermodynamic parameters
of binding, providing insights into the driving forces of ternary complex formation.[14]

o Forster Resonance Energy Transfer (FRET): FRET-based assays can be used to detect
the proximity of the target protein and E3 ligase upon PROTAC-induced complex
formation.[13]

o NanoBRET™ Ternary Complex Assay: This live-cell assay allows for the real-time
measurement of ternary complex formation within a cellular environment.[11]

Systematic Approach to Optimizing Linker Length and
Composition

The linker is not merely a spacer but an active contributor to the PROTAC's efficacy.[7][15][17]
[18]

Problem: Suboptimal degradation efficiency is observed despite confirmed binary engagement.

Possible Cause: The linker is not optimal for promoting a productive ternary complex
conformation.

Troubleshooting Steps:

» Vary Linker Length: Synthesize a series of PROTACs with systematically varied linker
lengths (e.g., by adding or removing PEG units or alkyl chain carbons).[16]
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» Modify Linker Composition: Explore different linker chemistries to modulate the PROTAC's
physicochemical properties. For example, incorporating more rigid or flexible elements can
influence the conformational freedom of the PROTAC.

o Alter Attachment Points: If synthetically feasible, change the point of attachment of the linker
to the target-binding ligand or the thalidomide analog.[17]

o Evaluate Physicochemical Properties: Assess the solubility and cell permeability of the newly
synthesized PROTACSs to ensure that linker modifications have not negatively impacted
these properties.[15]

Troubleshooting Poor Cell Permeability and Low
Bioavailability

A PROTAC must be able to cross the cell membrane to reach its intracellular targets.[29]

Problem: The PROTAC is potent in biochemical assays but shows weak or no activity in
cellular assays.

Possible Cause: Poor cell permeability.
Troubleshooting Steps:
o Assess Cell Permeability:

o Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-
cell-based assay that can predict passive membrane permeability.[30][31][32]

o Caco-2 Permeability Assay: This cell-based assay provides a more physiologically
relevant model of intestinal absorption and can identify if the PROTAC is a substrate for
efflux transporters.[29][30][32]

e Improve Physicochemical Properties:

o Linker Modification: As mentioned previously, modifying the linker can improve properties
like solubility, which can in turn affect permeability.[30]
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o Prodrug Strategies: Masking polar functional groups with lipophilic moieties that are
cleaved intracellularly can enhance cell entry.[30]

o Utilize Cellular Uptake Mechanisms: In some cases, PROTACSs can be designed to hijack

specific cellular uptake pathways to improve their intracellular concentration.[30]

Data Presentation

Table 1: Impact of Linker Length on PROTAC Efficiency (lllustrative Data)

Linker Length

PROTAC Linker Type DC50 (nM) Dmax (%)
(atoms)

PROTAC-A PEG 12 50 85

PROTAC-B PEG 16 5 >905

PROTAC-C PEG 20 25 90

Note: Data is hypothetical and for illustrative purposes. Optimal linker length is target-
dependent.[19]

Table 2: Representative Degradation Data for Thalidomide-Based PROTACs

Target Protein Linker Type DC50 Dmax Cell Line
BRD4 PEG/Alkyl <1nM > 98% 22Rv1
BTK Alkyl ~5nM > 90% MOLM-14

Source: Adapted from various published sources on thalidomide-based PROTACSs.[33]

Experimental Protocols
Protocol 1: Western Blot for Protein Degradation

This protocol is for determining the degradation of a target protein in response to PROTAC
treatment.[19][28]
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Materials:

o Cell line expressing the target protein of interest

o PROTAC stock solution (e.g., in DMSO)

o Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

e Primary antibody against the target protein

e Primary antibody against a loading control (e.g., GAPDH, [3-actin)

o HRP-conjugated secondary antibody

e Enhanced chemiluminescence (ECL) substrate

Procedure:

o Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80%
confluency at the time of harvest. Allow cells to adhere overnight.

e PROTAC Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle
control (e.g., DMSO). Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).

e Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

o SDS-PAGE and Western Blotting:

[¢]

Load equal amounts of protein onto an SDS-PAGE gel.

[e]

Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose
membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

[e]

o

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
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o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

o Visualize the protein bands using an ECL substrate and an imaging system.

e Analysis: Quantify the band intensities and normalize the target protein signal to the loading
control to determine the extent of protein degradation at each PROTAC concentration.[28]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary
Complex Formation

This protocol verifies the physical interaction between the target protein and CRBN, mediated
by the PROTAC.[1]

Materials:

Cell lysate from cells treated with PROTAC or vehicle control

Primary antibody against the target protein for immunoprecipitation

Protein A/G magnetic beads

Wash buffer

Elution buffer

Primary antibodies for Western blotting (target protein and CRBN)

Procedure:

e Immunoprecipitation:

o Incubate the cell lysate with the primary antibody against the target protein.

o Add Protein A/G magnetic beads to pull down the antibody-protein complex.

o Wash the beads several times with wash buffer to remove non-specific binding.

» Elution: Elute the protein complexes from the beads.
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o Western Blot Analysis:
o Analyze the eluate by Western blot.

o Probe the membrane with primary antibodies for both the target protein (as a positive
control for immunoprecipitation) and CRBN.

o Aband for CRBN in the lane corresponding to the target protein immunoprecipitation from
PROTAC-treated cells indicates the formation of the ternary complex.[1]
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Caption: The catalytic cycle of PROTAC-mediated protein degradation.
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Caption: A logical workflow for troubleshooting low PROTAC efficiency.
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Caption: Decision tree for selecting an optimal thalidomide analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/product/b15621255?utm_src=pdf-body-img
https://www.benchchem.com/product/b15621255?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

References

1. benchchem.com [benchchem.com]

2. Advancing Design Strategy of PROTACSs for Cancer Therapy - PMC
[pmc.ncbi.nlm.nih.gov]

. benchchem.com [benchchem.com]

. benchchem.com [benchchem.com]

. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

. benchchem.com [benchchem.com]

°
© (0] ~ » 1 H w

. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras -
PMC [pmc.ncbi.nim.nih.gov]

¢ 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and
Cell Permeability Using NanoBRET | Springer Nature Experiments
[experiments.springernature.com]

e 11. Ternary Complex Formation [promega.com]
e 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
e 13. researchgate.net [researchgate.net]

e 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex
Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

e 15. ptc.bocsci.com [ptc.bocsci.com]

e 16. Current strategies for the design of PROTAC linkers: a critical review - PMC
[pmc.ncbi.nlm.nih.gov]

e 17. benchchem.com [benchchem.com]

¢ 18. Novel approaches for the rational design of PROTAC linkers - PubMed
[pubmed.ncbi.nim.nih.gov]

e 19. benchchem.com [benchchem.com]
e 20. Thalidomide Analogs and Other CRBN Ligands in PROTACs [bocsci.com]
o 21.researchgate.net [researchgate.net]

e 22. benchchem.com [benchchem.com]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Thalidomide_Based_PROTAC_Efficiency.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12188103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12188103/
https://www.benchchem.com/pdf/Technical_Support_Center_Minimizing_the_Hook_Effect_in_PROTAC_Experiments.pdf
https://www.benchchem.com/pdf/Navigating_the_Hook_Effect_A_Technical_Support_Center_for_PROTAC_Researchers.pdf
https://www.researchgate.net/figure/Hook-effect-with-PROTAC-At-high-intracellular-PROTAC-concentration-binary-complexes-are_fig5_339053665
https://www.researchgate.net/figure/PROTAC-mediated-ternary-complex-formation-and-hook-effect-The-hook-effect-is-a-function_fig3_351001375
https://www.computabio.com/protac-linker-design-and-optimization.html
https://www.benchchem.com/pdf/solubility_issues_with_thalidomide_based_PROTACs_and_solutions.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9469497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9469497/
https://experiments.springernature.com/articles/10.1007/978-1-0716-1665-9_14
https://experiments.springernature.com/articles/10.1007/978-1-0716-1665-9_14
https://experiments.springernature.com/articles/10.1007/978-1-0716-1665-9_14
https://www.promega.com/applications/small-molecule-drug-discovery/protein-degradation-drug-discovery/e3-ternary-complex/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10913580/
https://www.researchgate.net/publication/378783850_Proximity_Biosensor_Assay_for_PROTAC_Ternary_Complex_Analysis
https://www.jove.com/t/65718/the-development-application-biophysical-assays-for-evaluating-ternary
https://www.jove.com/t/65718/the-development-application-biophysical-assays-for-evaluating-ternary
https://ptc.bocsci.com/services/linker-design-and-optimization-services.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400730/
https://www.benchchem.com/pdf/Optimizing_PROTAC_Performance_A_Comparative_Guide_to_Linker_Selection.pdf
https://pubmed.ncbi.nlm.nih.gov/36046487/
https://pubmed.ncbi.nlm.nih.gov/36046487/
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Thalidomide_Based_PROTACs.pdf
https://www.bocsci.com/blog/thalidomide-analogs-and-other-crbn-ligands-in-protacs/
https://www.researchgate.net/publication/376784704_Protein_degraders_-from_thalidomide_to_new_PROTACs
https://www.benchchem.com/pdf/The_Advent_of_Chemical_Knockdown_A_Technical_Guide_to_Thalidomide_Based_PROTACs.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

e 23.
o 24,
o 25.
e 26.
o« 27.
o 28.
e 29.
» 30.
o 31.
o 32.
e 33.

benchchem.com [benchchem.com]

benchchem.com [benchchem.com]

researchgate.net [researchgate.net]

Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nim.nih.gov]
ptc.bocsci.com [ptc.bocsci.com]

benchchem.com [benchchem.com]

aragen.com [aragen.com]

tandfonline.com [tandfonline.com]

pubs.acs.org [pubs.acs.org]

Permeability Assay - Profacgen [profacgen.com]

benchchem.com [benchchem.com]

 To cite this document: BenchChem. [Technical Support Center: Troubleshooting Low
PROTAC Efficiency with Thalidomide Analogs]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15621255#troubleshooting-low-protac-efficiency-
with-thalidomide-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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